molecular formula C14H15N3O3S2 B2939975 N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide CAS No. 1797212-96-4

N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2939975
CAS No.: 1797212-96-4
M. Wt: 337.41
InChI Key: UVCTXHMHHDRTQU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide, also known as FTY720, is a synthetic compound that has been extensively researched for its potential therapeutic applications in various diseases. It was originally developed as an immunosuppressant drug, but recent studies have shown that it has a wide range of pharmacological effects beyond its immunomodulatory properties.

Scientific Research Applications

Cross-Coupling Reactions

The palladium-catalyzed cross-coupling process for synthesizing aromatic sulfides, including those derived from furan and thiophene, represents a significant advancement in organic chemistry. This method utilizes Na2S2O3 as a sulfurating agent, offering an environmentally friendly and efficient route for constructing diverse aromatic thioethers. Such advancements in cross-coupling reactions highlight the importance of N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide in synthesizing heterocyclic compounds that are crucial in various chemical and pharmaceutical applications (Qiao, Wei, & Jiang, 2014).

Antimicrobial and Anticorrosive Properties

Research on derivatives of this compound has shown potential in the field of corrosion inhibition and antimicrobial activity. For example, derivatives such as 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid have been evaluated as inhibitors for mild steel corrosion in acidic environments, demonstrating the chemical's versatility beyond biological applications. These findings suggest potential industrial applications, particularly in metal protection and preservation (Sappani & Karthikeyan, 2014).

Anticancer and Anti-inflammatory Applications

The synthesis and evaluation of celecoxib derivatives, including those with structures similar to this compound, have shown significant potential in medical applications. These derivatives exhibit promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. The exploration of these compounds expands the understanding of their biological activities and potential therapeutic uses, highlighting their importance in developing new drugs for treating various diseases (Küçükgüzel et al., 2013).

Enzyme Inhibition

The development of sulfonamide derivatives based on this compound framework has been explored for their potential as enzyme inhibitors. These compounds have been tested for their ability to inhibit carbonic anhydrase and acetylcholinesterase, indicating their potential in treating diseases related to enzyme dysfunction. The study of such sulfonamide derivatives enhances the understanding of their mechanism of action and potential applications in pharmaceuticals (Ozgun et al., 2019).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-16-10-14(7-15-16)22(18,19)17(8-12-4-6-21-11-12)9-13-3-2-5-20-13/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCTXHMHHDRTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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